molecular formula C12H13NO5 B1597113 Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate CAS No. 80041-99-2

Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate

Cat. No.: B1597113
CAS No.: 80041-99-2
M. Wt: 251.23 g/mol
InChI Key: RWKNVCIZFHCRKR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid derivatives with oxazolidine intermediates under specific reaction conditions. For instance, a one-pot, two-step approach involving Rhodium (I)-catalyzed hydroformylative cyclohydrocarbonylation of homoallylamines has been reported . Industrial production methods typically involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carbonyl compounds, alcohols, and substituted esters .

Scientific Research Applications

Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of potential therapeutic agents.

    Industry: It is used in polymer modification and catalysis.

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, enabling it to participate in various chemical transformations. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-17-12(16)10-5-3-2-4-9(10)11(15)13-6-8(14)7-18-13/h2-5,8,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKNVCIZFHCRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CC(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377197
Record name Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665764
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

80041-99-2
Record name Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (0.28 ml) was added to a solution of N-hydroxyphthalimide (5.00 g) and (R)-(+)-epichlorohydrin (2.40 ml) in anhydrous dioxane (10 ml) under nitrogen. The mixture was stirred at 50° C. for 48 h, further (R)-(+)-epichlorohydrin (0.24 ml) and triethylamine (0.28 ml) were added and stirring continued at 50° C. for 24 h. Methanol (10 ml) and further triethylamine (4.27 ml) were added and stirring continued at 50° C. for 2 h. The mixture was evaporated under reduced pressure, the residue dissolved in saturated aqueous sodium bicarbonate solution (100 ml) and extracted with ethyl acetate (6×100 ml). Combined organic extracts were dried over anhydrous magnesium sulfate, filtered and evaporated under reduced pressure. The residue was recrystallised from ethyl acetate to give the sub-title compound (3.4 g). MS(ESI) 252 [M+H]+. δ 1HCDCl3 3.66 (1H, d, br), 3.79 (1H, d, br), 3.89-3.99 (1H, m), 3.99-4.10 (1H, m), 4.74-4.81 (1H, m), 7.46 (1H, d), 7.49 (1H, t), 7.62 (1H, t), 7.99 (1H, d).
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
4.27 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate
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Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate
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Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate
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Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate
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Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate

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